- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,
Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)
4-(Naphthalen-2-yl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(Naphthalen-2-yl)phenylboronic acid
- (4-(Naphthalen-2-yl)phenyl)boronic acid
- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (4-naphthalen-2-ylphenyl)boronic acid
- 4-(2-Naphthyl)benzeneboronic acid
- 4-(2-naphthyl)phenylboronic acid
- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
- C16H13BO2
- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
-
- MDL: MFCD09260454
- Inchi: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
- InChI Key: ICQAKBYFBIWELX-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O
Computed Properties
- Exact Mass: 248.10100
- Monoisotopic Mass: 248.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.23
- Boiling Point: 463℃ at 760 mmHg
- Flash Point: 463 ºCat 760 mmHg
- Refractive Index: 1.676
- PSA: 40.46000
- LogP: 2.18660
4-(Naphthalen-2-yl)phenylboronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Room temperature
4-(Naphthalen-2-yl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(Naphthalen-2-yl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 075165-1g |
4-(Naphthalen-2-yl)phenylboronic acid, 95+% |
918655-03-5 | 95+% | 1g |
$69.00 | 2023-09-10 | |
| Matrix Scientific | 075165-5g |
4-(Naphthalen-2-yl)phenylboronic acid, 95+% |
918655-03-5 | 95+% | 5g |
$205.00 | 2023-09-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0946-1G |
4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) |
918655-03-5 | 1g |
¥165.00 | 2024-04-15 | ||
| TRC | N325010-10mg |
4-(Naphthalen-2-yl)phenylboronic Acid |
918655-03-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | N325010-50mg |
4-(Naphthalen-2-yl)phenylboronic Acid |
918655-03-5 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | N325010-100mg |
4-(Naphthalen-2-yl)phenylboronic Acid |
918655-03-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-1g |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 97% | 1g |
¥35 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 97% | 250mg |
¥27 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 5g |
¥143.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 250mg |
¥36.0 | 2022-04-27 |
4-(Naphthalen-2-yl)phenylboronic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Production Method 2
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,
Production Method 3
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
Production Method 4
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,
Production Method 6
- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,
Production Method 7
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,
Production Method 8
- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,
Production Method 9
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Production Method 10
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,
Production Method 11
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,
Production Method 13
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,
Production Method 15
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,
4-(Naphthalen-2-yl)phenylboronic acid Raw materials
- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
- 1,4-Phenylenediboronic acid
- 2-Bromonaphthalene
- 2-Naphthylboronic acid
- 2-(4-Bromophenyl)naphthalene
4-(Naphthalen-2-yl)phenylboronic acid Preparation Products
4-(Naphthalen-2-yl)phenylboronic acid Suppliers
4-(Naphthalen-2-yl)phenylboronic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-(Naphthalen-2-yl)phenylboronic acid
4-(Naphthalen-2-yl)phenylboronic Acid: A Comprehensive Overview
4-(Naphthalen-2-yl)phenylboronic acid, also known by its CAS number CAS No. 918655-03-5, is a versatile compound with significant applications in organic synthesis and materials science. This compound, characterized by its unique structure combining a naphthyl group and a boronic acid moiety, has garnered attention in recent years due to its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The combination of these functional groups makes it an invaluable building block in the construction of complex organic molecules, including those relevant to pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 4-(Naphthalen-2-yl)phenylboronic acid typically involves multi-step processes that leverage modern synthetic methodologies. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of palladium catalysts and microwave-assisted synthesis to streamline the production process. These innovations not only improve efficiency but also align with the growing demand for sustainable chemical practices.
In terms of applications, 4-(Naphthalen-2-yl)phenylboronic acid has found extensive use in the construction of biaryl compounds, which are critical intermediates in drug discovery. Its ability to undergo cross-coupling reactions under mild conditions has made it a preferred choice for medicinal chemists. Recent studies have highlighted its role in the synthesis of potential anticancer agents, where the naphthyl group contributes to the compound's pharmacokinetic properties while the boronic acid moiety facilitates modular assembly.
Beyond pharmaceutical applications, this compound has also been explored in the field of materials science. Its incorporation into conjugated systems has shown promise in enhancing the electronic properties of organic semiconductors. For example, researchers have demonstrated that films incorporating 4-(Naphthalen-2-yl)phenylboronic acid exhibit improved charge transport characteristics, making them suitable for use in organic electronics such as light-emitting diodes (OLEDs) and photovoltaic devices.
The study of 4-(Naphthalen-2-yl)phenylboronic acid has also extended into its toxicological profile. Recent investigations have focused on understanding its potential environmental impact and bioaccumulation properties. These studies are crucial for ensuring the safe handling and disposal of this compound during industrial processes.
In conclusion, 4-(Naphthalen-2-yl)phenylboronic acid, with its unique structure and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methods and application development progress, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.
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